Benzo(c)thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, methyl ester, hydrochloride

Description

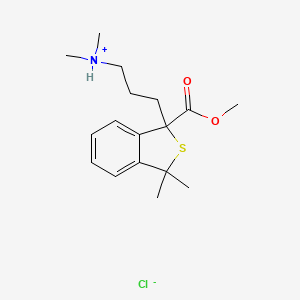

This compound is a structurally complex benzothiophene derivative characterized by a benzo[c]thiophene core fused with a bicyclic system. Key features include:

- Core structure: A benzo[c]thiophene ring system (a benzene fused to a thiophene at the 1,2- and 3,4-positions) .

- Substituents: A 3,3-dimethyl group on the 1,3-dihydrothiophene ring, enhancing steric stability. A methyl ester group at the carboxylic acid position, influencing lipophilicity and metabolic stability .

- Salt form: The hydrochloride salt improves aqueous solubility, a common feature in bioactive molecules to enhance bioavailability .

Properties

CAS No. |

26106-21-8 |

|---|---|

Molecular Formula |

C17H26ClNO2S |

Molecular Weight |

343.9 g/mol |

IUPAC Name |

3-(1-methoxycarbonyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride |

InChI |

InChI=1S/C17H25NO2S.ClH/c1-16(2)13-9-6-7-10-14(13)17(21-16,15(19)20-5)11-8-12-18(3)4;/h6-7,9-10H,8,11-12H2,1-5H3;1H |

InChI Key |

DXGSFENWLAEDCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C(S1)(CCC[NH+](C)C)C(=O)OC)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Step A: Palladium-Catalyzed Formation of Benzo[b]thiophene Intermediate

- The initial stage involves the reaction of a halogenated benzo[b]thiophene derivative with a nucleophilic amine, such as piperazine or a related amine, under palladium catalysis.

- Catalysts used include palladium(II) acetate or palladium carbene complexes, often combined with tertiary phosphine ligands such as tri-tert-butylphosphine or 2-dicyclohexylphosphino-2′,6′-di-iso-propoxy-1,1′-biphenyl.

- Typical solvents are inert aromatic hydrocarbons like toluene or xylene.

- The reaction is conducted under reflux conditions, at temperatures ranging from ambient to 250 °C, for 1 to 30 hours.

- Bases such as sodium tert-butoxide or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used to facilitate the coupling.

- This step yields a key intermediate with high purity and yield, minimizing by-products and often avoiding the need for column chromatography purification.

Step B: Introduction of the Dimethylaminopropyl Side Chain

- The intermediate from Step A is reacted with a suitable dimethylaminopropyl reagent or salt.

- The reaction is carried out in an inert solvent or neat conditions with a basic compound to promote nucleophilic substitution or addition.

- Alkali metal halides may be added to improve reaction efficiency.

- Reaction parameters such as molar ratios of base and halide are optimized (e.g., 0.3 to 5 moles of base per mole of substrate).

Step C: Esterification to Methyl Ester

- The carboxylic acid group on the benzo[c]thiophene core is esterified using methanol or ethanol in the presence of acetic acid.

- The mixture is stirred at room temperature or slightly elevated temperatures for several hours.

- The amount of acetic acid is carefully controlled (e.g., 0.1 to 10 ml per gram of intermediate).

- After esterification, the reaction mixture is treated with hydrochloric acid to form the hydrochloride salt.

Step D: Formation of Hydrochloride Salt

- The hydrochloride salt is formed by adding hydrochloric acid to the esterified product.

- The acid amount ranges from 1 to 10 moles per mole of the compound.

- This step enhances the compound's stability, crystallinity, and solubility, facilitating handling and formulation.

- The salt formation can be followed by isolation through filtration or crystallization.

Reaction Conditions and Catalyst Details

| Step | Catalyst/ Reagent | Solvent | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Step A | Pd(OAc)2 or Pd-carbene complex + tri-tert-butylphosphine | Toluene/Xylene | 150-250 | 1-30 | Base: Na tert-butoxide or DBU; reflux |

| Step B | Dimethylaminopropyl reagent + base + alkali metal halide | Inert solvent or neat | Ambient to reflux | Variable | Base: 0.3-5 mol equiv.; halide: 0.1-10 mol equiv. |

| Step C | Methanol/ethanol + Acetic acid | Alcohol solvent | Room temp | Several hrs | Acetic acid: 0.1-10 ml/g of intermediate |

| Step D | Hydrochloric acid | Reaction mixture | Room temp | 1-2 | HCl: 1-10 mol equiv. |

Purification and Yield

- The intermediate and final products are purified using silica gel column chromatography with eluents such as hexane/ethyl acetate mixtures.

- The final hydrochloride salt is often isolated as a white solid with high purity.

- Reported yields for esterification and salt formation steps are typically above 80%, indicating efficient processes.

Summary of Key Findings

- The use of palladium carbene complexes and specific tertiary phosphine ligands significantly improves reaction yields and purity.

- Avoiding column chromatography in early steps is possible by optimizing reaction conditions, which is advantageous for industrial scalability.

- Esterification and salt formation steps are straightforward and yield stable, crystalline products suitable for pharmaceutical use.

- Reaction parameters such as solvent choice, temperature, and reagent ratios are critical for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, methyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Can lead to the formation of sulfoxides or sulfones.

Reduction: Can result in the formation of alcohols.

Substitution: Can produce a variety of substituted derivatives.

Scientific Research Applications

Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, methyl ester, hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, methyl ester, hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Benzo(c)thiophene Derivatives and Analogues

Key Observations :

- Core Heterocycle : The target compound’s benzo[c]thiophene core differs from benzo[b]thiophene derivatives (e.g., ) in ring fusion positions, which alters electronic properties and reactivity .

- Aminoalkyl Chains: The 3-(dimethylamino)propyl group is structurally analogous to 3-(diethylamino)propyl in benzodiazepine derivatives (e.g., ), but the reduced steric bulk of dimethyl groups may enhance membrane permeability.

- Ester vs.

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical Properties

Key Observations :

- Solubility : The hydrochloride salt of the target compound ensures superior aqueous solubility compared to neutral esters (e.g., ) or free acids (e.g., ).

- pKa : The tertiary amine (pKa ~8.5) in the target compound allows pH-dependent ionization, critical for tissue distribution and receptor binding .

Biological Activity

Benzo(c)thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, methyl ester, hydrochloride is a complex organic compound with potential biological activities. This compound belongs to the class of benzo[c]thiophenes, characterized by a thiophene ring fused to a benzene ring. Its unique structure includes a carboxylic acid functional group and a dimethylamino propyl substituent, which contribute to its chemical reactivity and biological potential.

- Molecular Formula : C16H23N2O2S·HCl

- Molecular Weight : Approximately 335.89 g/mol

Biological Activity Overview

Benzo(c)thiophene derivatives have been studied for various biological activities, including anticancer properties, antimicrobial effects, and interactions with biological macromolecules. The presence of specific functional groups in the compound enhances its interaction with cellular targets.

Anticancer Activity

Studies have indicated that benzo(c)thiophene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar in structure have shown IC50 values in the low micromolar range against human leukemia and breast cancer cell lines. These findings suggest that modifications in the structure can lead to enhanced biological activity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzo(c)thiophene derivative | MCF-7 (breast cancer) | 0.48 - 2.78 | Induction of apoptosis via caspase activation |

| Similar derivative | U-937 (leukemia) | 0.12 - 2.78 | Cell cycle arrest at G1 phase |

The mechanism by which benzo(c)thiophene derivatives exert their biological effects involves:

- Apoptosis Induction : Flow cytometry studies have shown that these compounds can induce apoptosis in cancer cells through increased activity of caspases .

- Cell Cycle Arrest : Certain derivatives are capable of arresting the cell cycle at specific phases, preventing proliferation and leading to cell death .

Case Studies

- Study on Anticancer Properties : A recent study highlighted the cytotoxic effects of a benzo(c)thiophene derivative on MCF-7 and U-937 cell lines, demonstrating that structural modifications can significantly enhance potency compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Activity : Other research has explored the antimicrobial properties of benzo(c)thiophene derivatives against various pathogens, indicating broad-spectrum efficacy which may be attributed to their ability to disrupt microbial membranes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzo(c)thiophene derivatives with ester and tertiary amine substituents?

- Methodology: Multi-step synthesis involving esterification, amidation, and alkylation. For example:

- Step 1: React benzo(c)thiophene-1-carboxylic acid with methanol under acid catalysis to form the methyl ester.

- Step 2: Introduce the 3-(dimethylamino)propyl group via nucleophilic substitution using 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base (e.g., KCO).

- Step 3: Purify intermediates using column chromatography (silica gel, CHCl/MeOH gradient). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Considerations: Monitor reaction progress with TLC and adjust stoichiometry to minimize by-products (e.g., over-alkylation).

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between structural isomers of benzo(c)thiophene derivatives?

- Methodology: Use H and C NMR to analyze substituent positions. For example:

- The methyl ester group (COOCH) appears as a singlet at ~3.8 ppm in H NMR.

- The dimethylamino propyl chain shows characteristic triplet signals for CH groups adjacent to the amine (~2.2–2.6 ppm) and a singlet for N(CH) (~2.1 ppm).

- Coupling patterns in aromatic regions (6.5–8.5 ppm) differentiate benzo(c)thiophene regioisomers .

- Validation: Compare experimental shifts with computational predictions (DFT calculations) or published data for analogous compounds.

Q. What stability challenges arise during storage of hydrochloride salts of tertiary amine-containing thiophene derivatives?

- Methodology: Conduct accelerated stability studies under varying conditions (pH, temperature, humidity):

- Hygroscopicity: Store in desiccators with silica gel to prevent hydrolysis.

- Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C for most salts).

- pH Sensitivity: Monitor degradation in aqueous buffers (pH 3–7) via UV-Vis spectroscopy (λ = 250–300 nm for benzo(c)thiophene absorption) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzo(c)thiophene derivatives?

- Methodology:

- Meta-Analysis: Compare IC values across studies, noting differences in assay conditions (e.g., cell lines, incubation times).

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., ester vs. amide, alkyl chain length) and test against target enzymes (e.g., kinases, proteases).

- Example: A 2023 study on boron-based benzo(c)thiophene derivatives showed hypoxia inhibition varied with electron-withdrawing groups at the 3-position .

Q. What experimental strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

- Methodology:

- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or salt forms (e.g., mesylate instead of hydrochloride).

- Metabolic Stability: Perform microsomal assays (human/rat liver microsomes) to identify vulnerable sites (e.g., ester hydrolysis).

- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment .

Q. How can researchers identify and quantify by-products during large-scale synthesis?

- Methodology:

- LC-MS/MS: Employ a C18 column with ESI ionization to detect low-abundance impurities (e.g., de-esterified acids or N-oxide by-products).

- Quantitative NMR (qNMR): Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate impurity concentrations .

Q. What computational approaches predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

- Methodology:

- Molecular Docking: Use AutoDock Vina with crystal structures of 5-HT receptors (PDB ID: 6WGT).

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess binding stability.

- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Q. How can researchers validate analytical methods for purity assessment in compliance with ICH guidelines?

- Methodology:

- Linearity: Test detector response across 50–150% of target concentration (R > 0.995 required).

- Accuracy/Precision: Spike samples with known impurities (0.1–1.0%) and calculate recovery rates (98–102%).

- Robustness: Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) to ensure consistent retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.